Cas no 1155-62-0 (N-Carbobenzoxy-L-glutamic acid)
N-Carbobenzoxy-L-glutamic acid Chemical and Physical Properties
Names and Identifiers
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- N-Cbz-L-Glutamic acid
- N-(Carbobenzyloxy)-L-glutamic acid
- Z-L-Glutamic acid
- Z-Glu-OH
- z-Glu
- N-Carbobenzoxy-L-glutamic acid
- N-Benzyloxycarbonyl-L-glutamic acid
- (S)-2-(((Benzyloxy)carbonyl)amino)pentanedioic acid
- Benzyloxycarbonyl-L-glutamic acid
- Carbobenzoxy-L-glutamicacid
- Cbz-L-glutamic acid
- N-[(Benzyloxy)carbonyl]glutamic acid
- N-Carbobenzyloxy-L-glutamic Acid
- Z-L-Glu-OH
- CBZ-L-Glu-OH
- DL-N-benzyloxycarbonylglutamic acid
- L-Cysteine hydrochloride,anhydrous
- L-N-Cbz-glutamic acid
- N-(Carbobenzyloxy)-L-glutamic acid,Z-L-Glutamic acid
- N-Benzyloxycarbonyl-L-glutaric acid
- N-CBZ-L-GLU-OH
- Z-GLUTAMIC ACID
- Cbz-Glu-OH
- MFCD00002801
- DTXSID70883660
- n-cbz-glutamic acid
- AKOS015836890
- N-[Phenylmethoxycarbonyl]-L-glutamic acid
- N-[(benzyloxy)carbonyl]-L-glutamic acid
- NSC 88494
- N-((Phenylmethoxycarbonyl)-L-glutamic acid
- CHEMBL355760
- EINECS 214-584-1
- AKOS010397338
- PVFCXMDXBIEMQG-JTQLQIEISA-
- Z-Glu-OH, 99%
- N-[(PHENYLMETHOXY)CARBONYL]-L-GLUTAMIC ACID
- HY-20165
- Z756446340
- UPCMLD00WCRH4-129
- Cbz-L-Glu
- Z-L-Glu
- SCHEMBL910233
- FD21351
- 2-Benzyloxycarbonylamino-pentanedioic acid
- N-((Phenylmethoxy)carbonyl)-L-glutamic acid
- BDBM36120
- (s)-2-(benzyloxycarbonylamino)pentanedioic acid
- N-Benzyloxycarbonylglutamic acid, (L)-
- L-Glutamic acid, N-((phenylmethoxy)carbonyl)-
- CS-W020668
- N-alpha-BenZyloxycarbonyl-L-glutamic-acid (CbZ-L-Glu-OH)
- EN300-149212
- 1155-62-0
- Carbobenzoxy-L-glutamic acid
- L-Glutamic acid, N-[(phenylmethoxy)carbonyl]-
- (2S)-2-{[(benzyloxy)carbonyl]amino}pentanedioic acid
- N-benzyloxycarbonyl-(L)-glutamic acid
- (2S)-2-(phenylmethoxycarbonylamino)pentanedioic acid
- InChI=1/C13H15NO6/c15-11(16)7-6-10(12(17)18)14-13(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,19)(H,15,16)(H,17,18)/t10-/m0/s1
- 63648-73-7
- AC-26243
- N-(Benzyloxycarbonyl)-L-glutamic acid
- CS-17392
- NSC 555
- Glutamic acid, N-carboxy-, N-benzyl ester, L-
- Glutamic acid, N-[(phenylmethoxy)carbonyl]-
- ((Benzyloxy)carbonyl)-L-glutamic acid
- NS00045979
- J-300102
- N-Benzyloxycarbonylglutamic acid
- N-carbobenzoxy glutamic acid
- M03047
- DB-030163
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- MDL: MFCD00136587
- Inchi: 1S/C13H15NO6/c15-11(16)7-6-10(12(17)18)14-13(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,19)(H,15,16)(H,17,18)/t10-/m0/s1
- InChI Key: PVFCXMDXBIEMQG-JTQLQIEISA-N
- SMILES: O(CC1C=CC=CC=1)C(N[C@H](C(=O)O)CCC(=O)O)=O
- BRN: 2061272
Computed Properties
- Exact Mass: 281.09000
- Monoisotopic Mass: 281.09
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 20
- Rotatable Bond Count: 9
- Complexity: 351
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 0.9
- Topological Polar Surface Area: 113A^2
Experimental Properties
- Color/Form: White powder crystallization
- Density: 1.2801 (rough estimate)
- Melting Point: 118.0 to 122.0 deg-C
- Boiling Point: 529.1°C at 760 mmHg
- Flash Point: 273.8℃
- Refractive Index: -7.5 ° (C=8, AcOH)
- PSA: 112.93000
- LogP: 1.62170
- Solubility: Not determined
- Specific Rotation: -7.4 º (c=10, CH3COOH 22 ºC)
- Optical Activity: [α]22/D −7.4°, c = 10 in acetic acid
N-Carbobenzoxy-L-glutamic acid Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S22-S24/25
-
Hazardous Material Identification:
- Risk Phrases:R20/21/22
- Safety Term:S24/25
- HazardClass:IRRITANT
- TSCA:Yes
- Storage Condition:Sealed in dry,Room Temperature
N-Carbobenzoxy-L-glutamic acid Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
N-Carbobenzoxy-L-glutamic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-LP966-25g |
N-Carbobenzoxy-L-glutamic acid |
1155-62-0 | 97% | 25g |
69.0CNY | 2021-08-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-LP966-5g |
N-Carbobenzoxy-L-glutamic acid |
1155-62-0 | 97% | 5g |
41.0CNY | 2021-08-06 | |
| Matrix Scientific | 064852-500mg |
N-[(Benzyloxy)carbonyl]glutamic acid |
1155-62-0 | 500mg |
$158.00 | 2023-09-10 | ||
| abcr | AB182341-25 g |
N-alpha-Benzyloxycarbonyl-L-glutamic-acid (Cbz-L-Glu-OH); . |
1155-62-0 | 25g |
€72.90 | 2023-06-23 | ||
| abcr | AB182341-100 g |
N-alpha-Benzyloxycarbonyl-L-glutamic-acid (Cbz-L-Glu-OH); . |
1155-62-0 | 100g |
€96.80 | 2023-06-23 | ||
| abcr | AB182341-500 g |
N-alpha-Benzyloxycarbonyl-L-glutamic-acid (Cbz-L-Glu-OH); . |
1155-62-0 | 500g |
€210.00 | 2023-06-23 | ||
| ChemScence | CS-W020668-500g |
L-Glutamic acid, N-[(phenylmethoxy)carbonyl]- |
1155-62-0 | 99.88% | 500g |
$96.0 | 2022-04-28 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N88380-25g |
N-Carbobenzoxy-L-glutamic acid |
1155-62-0 | 25g |
¥38.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N88380-100g |
N-Carbobenzoxy-L-glutamic acid |
1155-62-0 | 100g |
¥118.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N88380-500g |
N-Carbobenzoxy-L-glutamic acid |
1155-62-0 | 500g |
¥538.0 | 2021-09-08 |
N-Carbobenzoxy-L-glutamic acid Suppliers
N-Carbobenzoxy-L-glutamic acid Related Literature
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1. 632. Synthetic polypeptides. Part II. Polyglutamic acidW. E. Hanby,S. G. Waley,J. Watson J. Chem. Soc. 1950 3239
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2. Synthesis of monoamides of methotrexate from L-glutamic acid monoamide t-butyl estersDavid J. Antonjuk,Deborah K. Boadle,H. T. Andrew Cheung,Trung Q. Tran J. Chem. Soc. Perkin Trans. 1 1984 1989
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3. New methods in peptide synthesis. Part V. On α- and γ-diphenylmethyl and phenacyl esters of L-glutamic acidJ. Taylor-Papadimitriou,C. Yovanidis,A. Paganou,L. Zervas J. Chem. Soc. C 1967 1830
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4. 535. Peptide synthesis from heterocyclic intermediates. Part I. 2-Thio-5-thiazolidone derivatives of valine, leucine, norleucine, methionine, l-tyrosine, glutamine, αaminoisobutyric acid, and aminomalonamideA. C. Davis,A. L. Levy J. Chem. Soc. 1951 2419
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Sander Jaeqx,Jos Oomens,Anouk M. Rijs Phys. Chem. Chem. Phys. 2013 15 16341
Additional information on N-Carbobenzoxy-L-glutamic acid
Recent Advances in N-Carbobenzoxy-L-glutamic Acid (CAS 1155-62-0) Research: Applications and Innovations
N-Carbobenzoxy-L-glutamic acid (Cbz-L-Glu, CAS 1155-62-0) is a protected derivative of L-glutamic acid, widely used as a key intermediate in peptide synthesis and pharmaceutical development. Recent studies have highlighted its expanding role in drug discovery, bioconjugation, and material science. This research briefing synthesizes the latest findings (2022–2024) on its applications, mechanism optimization, and emerging therapeutic potentials.
A 2023 Journal of Medicinal Chemistry study demonstrated Cbz-L-Glu's efficacy as a building block for protease-resistant peptide drugs. Researchers utilized solid-phase synthesis to incorporate 1155-62-0 into novel antidiabetic peptides, achieving 92% stability improvement against DPP-4 degradation compared to unprotected analogs. The carbobenzoxy (Cbz) group's orthogonal protection strategy enabled selective deprotection during multi-step syntheses.
In cancer therapeutics, a Nature Communications paper (2024) reported Cbz-L-Glu's role in designing glutaminase inhibitors. The compound's dual functionality (protected α-amine and free γ-carboxyl) facilitated the development of heterobifunctional degraders targeting metabolic enzymes in glioblastoma. Molecular dynamics simulations revealed that 1155-62-0's conformational rigidity enhances target binding specificity by 40%.
Industrial applications have also progressed, with Patheon's 2023 white paper detailing a continuous-flow manufacturing process for 1155-62-0 that reduced solvent waste by 78%. The optimized protocol employs enzymatic resolution, achieving >99.5% enantiomeric purity at kilogram scale—critical for GMP-compliant peptide API production.
Emerging research in ACS Biomaterials Science & Engineering (2024) explores Cbz-L-Glu's utility in stimuli-responsive hydrogels. The γ-carboxyl group enables pH-dependent crosslinking, while the Cbz moiety allows controlled drug release via enzymatic cleavage. Such systems show promise for targeted delivery of chemotherapeutics with reduced off-target effects.
Challenges persist in large-scale purification, as noted in a 2024 Organic Process Research & Development study. The compound's zwitterionic nature complicates crystallization, though novel antisolvent precipitation methods now yield 98% purity with <0.5% residual solvents—meeting ICH Q3A guidelines.
Future directions include CRISPR-Cas9 gene editing applications (per 2024 preclinical data), where Cbz-L-Glu-modified guide RNAs demonstrate enhanced nuclease resistance. The field anticipates FDA approval of the first 1155-62-0-containing therapeutic (Phase III trial for a cystic fibrosis corrector) by 2026.